molecular formula C24H18BrN3O5 B2489260 3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-04-2

3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2489260
CAS RN: 522604-04-2
M. Wt: 508.328
InChI Key: ZVHAJPVXJBKIDK-UHFFFAOYSA-N
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Description

The compound “3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide” is a multifaceted molecule, commonly explored in the context of organic chemistry and material science due to its complex structure and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes. For example, the synthesis of similar beta-enaminones involves treating N-propargylic β-enaminones with specific reagents to produce substituted pyrrolines in good yields, as shown by Korkmaz and Zora (2020) (Korkmaz & Zora, 2020).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically conducted using X-ray crystallography, IR spectroscopy, and DFT calculations. For instance, the structure of a related compound was elucidated using these methods, revealing detailed geometric parameters and molecular interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactions of these compounds can involve nucleophilic substitutions and interactions with various reagents, as observed in the synthesis of related molecules. The electronic properties such as HOMO and LUMO energies and the thermodynamic properties can be critical in understanding their reactivity (Asiri et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are key aspects. X-ray diffraction and DFT studies provide insights into the crystalline structure and stability of similar compounds (Johnson et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are typically studied through spectroscopic methods and theoretical calculations. For instance, the analysis of vibrational modes and electronic transitions in related compounds provides valuable insights into their chemical behavior (Espinoza-Hicks et al., 2012).

Scientific Research Applications

Corrosion Inhibition

Studies have demonstrated the efficacy of certain N-phenyl-benzamide derivatives in inhibiting the acidic corrosion of mild steel. These compounds, with electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents, show significant inhibition efficiency, which is enhanced by methoxy substituents. The compounds adsorb strongly at metal/electrolyte interfaces, suggesting potential applications of related compounds in corrosion inhibition in industrial settings (Mishra et al., 2018).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has explored the preparation and alkylation of cyclic and non-cyclic enamino-thiones, highlighting methodologies for generating complex molecules from simpler precursors. Such synthetic pathways are crucial for the development of new materials and pharmaceuticals, suggesting that related compounds could serve as intermediates or final products in synthetic routes (Rasmussen et al., 1981).

Photophysical Properties

The study of 3-aryl-2-cyano acrylamide derivatives has revealed differences in optical properties due to distinct stacking modes, affecting their luminescence and potential as materials in optoelectronic applications. These findings suggest that structural modifications, such as those in the specified compound, could tailor the photophysical properties for specific applications in organic electronics or fluorescence-based sensors (Song et al., 2015).

Nematicidal Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated for nematicidal activity against root-knot nematodes, demonstrating significant mortality rates. This suggests potential agricultural applications of similar compounds in pest management strategies (Kumari et al., 2014).

properties

IUPAC Name

3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O5/c1-32-22-4-2-3-17(23(22)33-15-16-5-7-19(25)8-6-16)13-18(14-26)24(29)27-20-9-11-21(12-10-20)28(30)31/h2-13H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAJPVXJBKIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

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